4-phenyl-3-[4-phenyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazole
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Overview
Description
4-phenyl-3-[4-phenyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-3-[4-phenyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.
Introduction of phenyl groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Addition of prop-2-enylsulfanyl groups: This step may involve nucleophilic substitution reactions using appropriate alkyl halides and thiols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-3-[4-phenyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly as antifungal or antibacterial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-phenyl-3-[4-phenyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazole would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
4-Phenyl-1,2,4-triazole: A simpler analog with a single phenyl group.
5-Prop-2-enylsulfanyl-1,2,4-triazole: A related compound with a prop-2-enylsulfanyl group.
Uniqueness
4-phenyl-3-[4-phenyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazole is unique due to the presence of multiple phenyl and prop-2-enylsulfanyl groups, which may confer distinct chemical and biological properties compared to simpler triazole derivatives.
Properties
IUPAC Name |
4-phenyl-3-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6S2/c1-3-15-29-21-25-23-19(27(21)17-11-7-5-8-12-17)20-24-26-22(30-16-4-2)28(20)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIADNKYQFUVIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=CC=C2)C3=NN=C(N3C4=CC=CC=C4)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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